![molecular formula C21H16Cl2N4O2S B10948313 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10948313.png)
2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether
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Overview
Description
2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of dichlorophenyl, thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin, and furyl groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.
Attachment of the Dichlorophenyl Group: The final step involves the etherification reaction to attach the dichlorophenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-6-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]nicotinonitrile
- 2,4-Dichlorophenylacetic acid
- 2-[(2,4-Difluorophenoxy)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H16Cl2N4O2S |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-3-14-11(2)30-21-18(14)20-25-19(26-27(20)10-24-21)17-7-5-13(29-17)9-28-16-6-4-12(22)8-15(16)23/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
MNNDZJZHWXRWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
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